molecular formula C12H7Cl2NO2 B1440907 5-(3,5-Dichlorophenyl)picolinic acid CAS No. 1261980-57-7

5-(3,5-Dichlorophenyl)picolinic acid

Cat. No.: B1440907
CAS No.: 1261980-57-7
M. Wt: 268.09 g/mol
InChI Key: GIDXNGGKTSSOGM-UHFFFAOYSA-N
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Description

Contextualization within Picolinic Acid Chemistry and Biological Relevance

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound featuring a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid. wikipedia.org In biological systems, picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. wikipedia.org Its biological functions are varied; it acts as a bidentate chelating agent for divalent and trivalent metal ions such as zinc, iron, and chromium, which is thought to facilitate their absorption in the small intestine. wikipedia.org This chelating ability is a cornerstone of its biological relevance. Furthermore, picolinic acid has been implicated in immunological and neuroprotective effects. wikipedia.org

The picolinic acid scaffold is a key component in the development of synthetic auxin herbicides. nih.govresearchgate.net Compounds like picloram (B1677784) and clopyralid (B1669233) are foundational examples of picolinic acid-based herbicides that have been used in agriculture. nih.govmdpi.com The versatility of the picolinic acid structure allows for chemical modifications to create derivatives with specific biological activities. mdpi.com Researchers have explored its derivatives for various applications, including potential antiviral and antimicrobial agents. drugbank.com The core structure of picolinic acid thus serves as a versatile template for designing new biologically active molecules. nih.govresearchgate.net

Table 1: Physicochemical Properties of Picolinic Acid

Property Value
IUPAC Name Pyridine-2-carboxylic acid
Molecular Formula C₆H₅NO₂
Molar Mass 123.111 g·mol⁻¹
Appearance White solid
Melting Point 136 to 138 °C
Solubility in Water Slightly soluble

Significance of Dichlorophenyl Substitutions in Picolinic Acid Derivatives for Academic Inquiry

The modification of the picolinic acid skeleton is a significant area of academic and industrial research, particularly in the quest for novel agrochemicals. mdpi.com Substituting various functional groups at different positions on the pyridine ring can dramatically alter the compound's biological activity, selectivity, and environmental persistence. nih.gov The introduction of aryl groups, such as a phenyl ring, is a common strategy. Specifically, 6-aryl-picolinates have been shown to exhibit excellent herbicidal activities, leading to the discovery of new herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov

The substitution of a dichlorophenyl group is of particular interest in structure-activity relationship (SAR) studies. discoveryjournals.org Halogen atoms, like chlorine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn affects its interaction with biological targets. nih.gov Research into compounds such as 4-amino-3,5-dichloro-6-(5-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid demonstrates the exploration of dichlorophenyl moieties in the design of potent herbicides. mdpi.com The specific placement of the chlorine atoms on the phenyl ring, as in the 3,5-dichloro arrangement, is a deliberate design choice aimed at optimizing the molecule's efficacy and properties. Academic inquiry into compounds like 5-(3,5-Dichlorophenyl)picolinic acid is driven by the need to understand how such structural modifications influence herbicidal mechanisms and to discover new lead structures for developing next-generation weed control agents. nih.govnih.gov

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
CAS Number 1261980-57-7
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.1 g/mol
InChI Key GIDXNGGKTSSOGM-UHFFFAOYSA-N

Properties

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDXNGGKTSSOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 3,5 Dichlorophenyl Picolinic Acid

General Principles of Picolinic Acid Derivative Synthesis

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are fundamental building blocks in pharmaceuticals and materials science. Their synthesis is typically approached through several primary strategies. One of the most common laboratory-scale methods is the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). orgsyn.orgwikipedia.org This reaction proceeds by converting the methyl group to a carboxylic acid.

Another prevalent industrial method involves the ammoxidation of 2-picoline to produce 2-cyanopyridine, which is then subjected to hydrolysis to yield picolinic acid. wikipedia.org Furthermore, functionalization of the pyridine (B92270) ring can be achieved through various reactions. For instance, nitration of picolinic acid N-oxide can introduce a nitro group, which can then be reduced to an amino group, as seen in the synthesis of 4-aminopicolinic acid. umsl.edu The carboxylic acid group itself can be converted into esters or amides through standard procedures, such as reaction with thionyl chloride to form an acid chloride intermediate, followed by reaction with an alcohol or amine. nih.gov

Targeted Synthetic Strategies for 5-(3,5-Dichlorophenyl)picolinic Acid

The synthesis of 5-aryl picolinic acids, including the specific target this compound, heavily relies on modern cross-coupling reactions. These methods are indispensable for creating the crucial carbon-carbon bond between the pyridine and phenyl rings.

Reaction Pathways and Key Intermediates

The most direct and widely applicable pathway for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net This reaction is a cornerstone of modern organic synthesis for its tolerance of a wide variety of functional groups and its typically high yields.

The key intermediates in this synthetic route are:

A 5-halopicolinic acid derivative: This is typically 5-bromopicolinic acid or its corresponding ester (e.g., methyl 5-bromopicolinate). The bromine atom serves as the electrophilic partner in the coupling reaction.

A 3,5-dichlorophenylboronic acid or its ester: This organoboron compound acts as the nucleophilic partner, providing the 3,5-dichlorophenyl moiety.

The reaction involves the coupling of these two key intermediates in the presence of a palladium catalyst and a base. The ester of the picolinic acid is often used to avoid potential side reactions involving the carboxylic acid group. A final hydrolysis step is then required to convert the ester back to the desired carboxylic acid.

Table 1: Representative Suzuki-Miyaura Reaction Pathway

StepReactant 1Reactant 2Key ReagentsProduct
1. CouplingMethyl 5-bromopicolinate3,5-Dichlorophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane or Toluene/Ethanol)Methyl 5-(3,5-dichlorophenyl)picolinate
2. HydrolysisMethyl 5-(3,5-dichlorophenyl)picolinateWaterAcid (e.g., HCl) or Base (e.g., NaOH)This compound

Catalytic Approaches in Related Syntheses

The success of the Suzuki-Miyaura coupling for synthesizing 5-aryl picolinic acids is critically dependent on the choice of the palladium catalyst system. These reactions are typically catalyzed by palladium(0) species, which are often generated in situ from a palladium(II) precatalyst. researchgate.net

Commonly used catalyst systems include:

Palladium precatalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], palladium(II) acetate (B1210297) [Pd(OAc)₂], or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. acs.orgmdpi.com

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is common, but sterically hindered biaryl phosphine ligands can be more effective for challenging substrates like chloro-substituted pyridines. acs.org

Bases: A base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation. acs.org

Heterogeneous catalysts, like palladium on charcoal (Pd/C), have also been investigated for Suzuki-Miyaura couplings, offering advantages in terms of easier removal from the reaction mixture, which is particularly beneficial in industrial processes. acs.org For the coupling of halopyridines, the addition of a phosphine ligand is often essential even when using Pd/C. acs.org

Derivatization and Analog Synthesis Based on the this compound Scaffold

The this compound scaffold possesses a reactive carboxylic acid group that serves as a prime handle for derivatization and the synthesis of various analogs. Such modifications are often pursued to modulate the molecule's chemical and physical properties.

The most common transformations involve the carboxylic acid group to form esters, amides, and other related functional groups. thermofisher.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst or via an activated intermediate like an acid chloride yields the corresponding ester.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU) or by converting the carboxylic acid to an acid chloride first, provides a wide range of amides. nih.govmdpi.com The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ, followed by reaction with N-alkylanilines, has been shown to produce N-alkyl-N-phenylpicolinamides. nih.gov

These derivatization strategies allow for the systematic synthesis of libraries of compounds based on the core structure. For example, a series of (3,5-dichlorophenyl)pyridine-derived molecules have been synthesized and studied for their biological activities. researchgate.netnih.govnih.gov These studies underscore the importance of the scaffold in medicinal chemistry research.

Table 2: Examples of Derivatization Reactions

Reaction TypeReactantReagent(s)Product Class
EsterificationThis compoundMethanol, H₂SO₄ (cat.)Methyl Ester
AmidationThis compound1. SOCl₂2. BenzylamineN-Benzyl Amide
Amide CouplingThis compoundAniline, HATU, DIPEAN-Phenyl Amide

These synthetic and derivatization methodologies provide a robust platform for the creation and exploration of novel molecules based on the this compound structure.

Investigation of Biological Activities and Molecular Mechanisms of 5 3,5 Dichlorophenyl Picolinic Acid

Elucidation of Biological Targets and Ligand-Protein Interactions

The biological effects of a compound are fundamentally determined by its interactions with specific proteins and macromolecules. This section explores the identified biological targets of picolinate (B1231196) compounds and the enzymatic modulation influenced by structurally similar molecules.

Picolinic acids are a well-established class of synthetic auxins, a group of hormones that play a central role in plant growth and development. Their mechanism of action involves the plant's natural auxin signaling pathway, which is mediated by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. nih.govmdpi.com These proteins act as auxin receptors and are components of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. nih.govoup.com

In the presence of auxin, the TIR1/AFB proteins bind to transcriptional repressor proteins known as Aux/IAA. nih.govresearchgate.net This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the proteasome. nih.gov The removal of these repressors allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, thereby controlling various aspects of plant development. nih.govoup.com

Research has demonstrated a distinct chemical selectivity within the TIR1/AFB family. While the natural auxin indole-3-acetic acid (IAA) and synthetic auxins like 2,4-Dichlorophenoxyacetic acid interact with several members of the family, picolinate auxins show a specific preference for certain AFB proteins. nih.govnih.gov Notably, mutations in the AFB5 gene confer significant resistance to picolinate auxins like picloram (B1677784), while having minimal effect on the plant's response to IAA or 2,4-D. nih.govnih.gov This indicates that AFB5 is a primary receptor for the picolinate class of auxins. nih.gov Both AFB4 and AFB5 are considered major targets for picolinate herbicides. nih.gov The interaction between picolinate auxins and the SCFAFB5 complex is therefore a critical molecular event, initiating the signaling cascade that leads to their herbicidal effects. nih.gov

Table 1: Key Components of the Picolinate Auxin Signaling Pathway

Component Type Function in Pathway
Picolinate Auxins Ligand Bind to AFB5, initiating the signaling cascade.
AFB5 F-Box Protein / Auxin Receptor A component of the SCF E3 ubiquitin ligase complex that specifically binds picolinate auxins. nih.gov
SCFAFB5 Complex E3 Ubiquitin Ligase Targets Aux/IAA repressor proteins for degradation upon auxin binding. nih.govnih.gov
Aux/IAA Transcriptional Repressor Represses the activity of ARF transcription factors. Their degradation is promoted by auxin. nih.gov

| ARF | Auxin Response Factor | Transcription factors that regulate the expression of auxin-responsive genes. nih.govoup.com |

While direct studies on the enzyme modulation of 5-(3,5-Dichlorophenyl)picolinic acid are limited, research on structurally related compounds provides insight into how the 3,5-dichlorophenyl moiety can influence metabolic pathways. A notable example is N-(3,5-Dichlorophenyl)succinimide (NDPS), an agricultural fungicide known to be a selective nephrotoxin. nih.gov

Studies have revealed that the toxicity of NDPS is not caused by the parent compound itself but by its metabolites. nih.gov The biotransformation of NDPS is mediated by microsomal enzymes. nih.gov Pre-treatment of animal models with microsomal enzyme inducers, such as phenobarbital, enhances the nephrotoxic effects of NDPS. nih.govnih.gov Conversely, pre-treatment with enzyme inhibitors like piperonyl butoxide or cobalt chloride reduces NDPS-induced toxicity. nih.govnih.gov These findings strongly suggest that a metabolite or metabolites are responsible for the compound's toxic activity and that this activity is dependent on the function of specific metabolic enzyme pathways. nih.gov

Table 2: Effect of Microsomal Enzyme Modulators on NDPS-Induced Nephrotoxicity

Modulator Type Effect on NDPS Toxicity Reference
Phenobarbital Inducer Enhanced/Potentiated nih.govnih.gov
Piperonyl Butoxide Inhibitor Reduced nih.govnih.gov
Cobalt Chloride Inhibitor Reduced nih.govnih.gov

| 3-Methylcholanthrene | Inducer | Protected Against | nih.gov |

Cellular and Subcellular Modulations by this compound

The interaction of a compound at the molecular level ultimately translates to changes in cellular processes and structures. This section addresses the documented effects on key cellular pathways.

Based on a review of available scientific literature, there is currently no specific information detailing the effects of this compound on the components of the glycolytic pathway. This metabolic process, central to energy production in cells, involves a series of enzymes that convert glucose into pyruvate (B1213749). nih.gov While various natural and synthetic compounds are known to modulate glycolytic enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, specific research linking this compound to these targets has not been identified. nih.govnih.gov

Anti-proliferative and Cytotoxic Investigations in Experimental Models

Investigations into the anti-proliferative and cytotoxic potential of chemical compounds are crucial for identifying new therapeutic leads, particularly in oncology. While direct studies on this compound are not prominent, the cytotoxic potential of the dichlorophenyl moiety has been explored in other molecular contexts.

For instance, a library of dichlorophenylacrylonitriles has been synthesized and evaluated for anti-cancer activity. nih.gov Compounds such as (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile displayed potent growth inhibition against the MCF-7 breast cancer cell line, with GI50 values in the nanomolar range. nih.gov Similarly, another study investigated the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in a human hepatoma HepG2 cell line. researchgate.net The research found that metabolites of DCPT, specifically [[(3,5-dichlorophenyl)amino]carbonyl]thioglycolic acid (DCTA) and its degradation products, were significantly cytotoxic. researchgate.net Furthermore, 1,3-disubstituted thiourea (B124793) derivatives containing a dichlorophenyl group have also shown significant cytotoxic effects against various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. nih.gov

Table 3: Cytotoxic Activity of Selected Dichlorophenyl-Containing Compounds

Compound Class Example Compound Target Cell Line(s) Observed Effect Reference
Dichlorophenylacrylonitriles (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile MCF-7 (Breast Cancer) Potent growth inhibition (GI50 = 0.030 µM) nih.gov
Dichlorophenyl-thiazolidinediones [[(3,5-dichlorophenyl)amino]carbonyl]thioglycolic acid (DCTA) (Metabolite of DCPT) HepG2 (Hepatoma) Significant cytotoxicity (~65% cell loss) researchgate.net

| Dihalogenophenylthioureas | 3-chloro-4-fluorophenylthiourea | SW620 (Colon Cancer) | High cytotoxicity (IC50 = 9.4 µM) | nih.gov |

Structure Activity Relationship Sar and Advanced Computational Studies of 5 3,5 Dichlorophenyl Picolinic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are foundational in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. imist.ma For a series of compounds related to 5-(3,5-Dichlorophenyl)picolinic acid, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These methods provide detailed 3D contour maps that visualize the spatial regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

The development of a robust 3D-QSAR model is a systematic process that begins with the careful selection of a dataset of molecules with known biological activities, which is then divided into a training set for model generation and a test set for external validation. mdpi.commdpi.com The three-dimensional structures of these molecules are aligned based on a common scaffold.

For a series of picolinic acid derivatives, CoMFA calculates steric and electrostatic fields, while CoMSIA evaluates additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. asianpubs.org The correlation between these calculated fields and the biological activity is established using statistical methods like Partial Least Squares (PLS). nih.gov

The predictive power and statistical significance of the resulting models are assessed through rigorous validation metrics. mdpi.com Key parameters include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r-squared (r²_pred) for the external test set. mdpi.commdpi.com A model is generally considered robust and predictive if it meets established statistical criteria, such as q² > 0.5 and r²_pred > 0.6. mdpi.com

Table 1: Representative Statistical Validation Parameters for 3D-QSAR Models

Parameter Description Typical Value Reference
q² (Cross-validated r²) Measures the internal predictive ability of the model. > 0.5 mdpi.comnih.gov
r² (Non-cross-validated r²) Indicates the goodness of fit of the model for the training set. > 0.8 mdpi.com
r²_pred (External validation r²) Measures the model's ability to predict the activity of an external test set. > 0.6 mdpi.com
Standard Error of Estimate (SEE) Represents the standard deviation of the residuals. Low values desired mdpi.com

The visual output of these models, in the form of contour maps, guides chemists in identifying which regions of the molecule are sensitive to steric bulk, electrostatic charge, or hydrophobic character, thereby directing lead optimization efforts. imist.manih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mechanism of this compound at its biological target. imist.ma The process involves preparing the 3D structures of both the ligand and the receptor, followed by a conformational search algorithm that generates numerous possible binding poses. These poses are then scored based on their binding free energy to identify the most favorable interaction. mdpi.com

The analysis of the top-ranked docking poses provides a detailed picture of the specific molecular interactions that stabilize the ligand-receptor complex. ebi.ac.uk For a compound like this compound, key interactions often include:

Hydrogen Bonds: The carboxylic acid and pyridine (B92270) nitrogen of the picolinic acid scaffold are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in the receptor's active site.

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic rings of the compound can form favorable pi-pi stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring may act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These interactions, collectively, determine the binding affinity and selectivity of the compound. nih.govnih.gov

Table 2: Common Ligand-Receptor Interactions in Docking Studies

Interaction Type Description Potential Interacting Residues
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Ser, Thr, Asn, Gln, His, Tyr
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Ala, Val, Leu, Ile, Phe, Trp
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. Phe, Tyr, Trp, His
Halogen Bond A noncovalent interaction where a halogen atom acts as an electrophilic species. Backbone carbonyls, Asp, Glu

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. csmres.co.uknih.gov A pharmacophore model for a series of active picolinic acid derivatives would typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. numberanalytics.com

This model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. dovepress.com Furthermore, the pharmacophore model is instrumental in lead optimization. nih.gov By understanding the key features required for activity, medicinal chemists can design new analogs of this compound that better fit the model, potentially leading to enhanced potency and selectivity. numberanalytics.comnih.gov This strategy helps prioritize the synthesis of compounds that are most likely to succeed, thereby saving time and resources. dovepress.com

Application of Density Functional Theory (DFT) in Related Chemical Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For systems related to this compound, such as dipicolinic acid, DFT calculations provide valuable insights into molecular properties that govern reactivity and intermolecular interactions. researchgate.netresearchgate.net

DFT can be used to accurately calculate a range of molecular descriptors: mdpi.com

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding noncovalent interactions.

Atomic Charges and Fukui Functions: These calculations help predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm molecular structures. researchgate.net

These quantum chemical insights complement the findings from QSAR and docking studies, providing a more fundamental understanding of the molecule's behavior at an electronic level. nih.govmdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Dipicolinic acid
Serine
Threonine
Asparagine
Leucine
Isoleucine
Valine
Phenylalanine
Tyrosine
Tryptophan

Metabolic Fate and Environmental Degradation Pathways of 5 3,5 Dichlorophenyl Picolinic Acid

Biotransformation Studies in Relevant Biological Systems

Currently, there are no available scientific studies that specifically investigate the biotransformation of 5-(3,5-Dichlorophenyl)picolinic acid in any relevant biological systems, including mammals, plants, or microorganisms.

Identification of Enzymatic Degradation Mechanisms

Consistent with the lack of biotransformation studies, the enzymatic mechanisms responsible for the degradation of this compound have not been identified. There is no information regarding the specific enzymes, such as cytochrome P450s, hydrolases, or oxidoreductases, that may be involved in its metabolism.

Environmental Degradation Processes and Pathways

Detailed studies on the environmental degradation processes and pathways of this compound are not present in the available scientific literature. Information regarding its persistence in soil and water, as well as its breakdown under various environmental conditions, is currently unavailable.

Microbial Degradation by Isolated Strains

No studies have been published that report the isolation of microbial strains capable of degrading this compound. Consequently, there are no data on the specific bacteria or fungi that can utilize this compound as a source of carbon or energy, nor on the pathways they might employ for its degradation.

Photocatalytic Degradation of Related Herbicides

While the photocatalytic degradation of other picolinic acid-based herbicides has been investigated, there are no specific studies on the photocatalytic degradation of this compound. The efficiency of various photocatalysts and the conditions required for its degradation through this process have not been determined.

Characterization of Metabolites and Degradation Products

As there are no studies on the biotransformation or environmental degradation of this compound, none of its potential metabolites or degradation products have been characterized. The chemical structures and properties of any resulting compounds remain unknown.

The metabolic fate and environmental degradation pathways of this compound are significant areas where scientific knowledge is currently lacking. The absence of research on its biotransformation, enzymatic and microbial degradation, and photocatalytic breakdown, as well as the identity of its metabolites, underscores a critical information gap. Further research is imperative to elucidate the environmental behavior of this compound and to understand its potential impacts.

Research Applications and Broader Scientific Implications of 5 3,5 Dichlorophenyl Picolinic Acid

Applications in Herbicidal Development and Agrochemistry

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govmdpi.comresearchgate.net These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species. vt.edu The development of novel picolinate (B1231196) herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, underscores the ongoing importance of this chemical family in agriculture. nih.govresearchgate.net Research into compounds like 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has further expanded the understanding of the structure-activity relationships within this class. nih.govmdpi.comresearchgate.net

Synthetic Auxin Activity and Potency

The herbicidal activity of picolinic acid derivatives is attributed to their function as synthetic auxins. Unlike natural auxins that bind to the TIR1 receptor protein, many synthetic auxins, including picolinates, primarily interact with the F-box protein AFB5. nih.gov This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and causing herbicidal effects. nih.gov

The potency of these herbicides is highly dependent on their molecular structure. For instance, in the study of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, certain compounds demonstrated significantly higher activity than the commercial herbicide picloram (B1677784). nih.gov Molecular docking studies have revealed that the binding affinity to the AFB5 receptor is a key determinant of herbicidal potency. nih.govresearchgate.net For 5-(3,5-Dichlorophenyl)picolinic acid, the dichlorophenyl substitution at the 5-position would be a critical factor in its interaction with the auxin receptor, influencing its herbicidal efficacy. The electronic and steric properties of the dichlorophenyl group would dictate the binding orientation and strength within the active site of the AFB5 protein.

Evaluation of Crop Selectivity and Efficacy

A crucial aspect of herbicidal development is achieving selectivity, meaning the compound effectively controls weeds without harming the desired crop. Picolinic acid herbicides are generally more effective against broadleaf weeds than grasses. nih.govnih.gov The selectivity of these herbicides is often based on differences in metabolism between tolerant and susceptible species. Tolerant crops can more rapidly metabolize the herbicide into inactive forms.

The efficacy of picolinic acid herbicides is evaluated through various bioassays, including root growth inhibition assays in model plants like Arabidopsis thaliana and greenhouse trials on various weed and crop species. For example, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shown that some compounds exhibit better post-emergence herbicidal activity than picloram at specific application rates. nih.govresearchgate.net Furthermore, these studies have demonstrated the safety of certain derivatives for crops such as corn, wheat, and sorghum. nih.gov The evaluation of this compound would involve similar testing to determine its spectrum of weed control and crop safety profile.

Table 1: Herbicidal Activity of Selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives against Broadleaf Weeds

CompoundApplication Rate (g ha⁻¹)Weed SpeciesEfficacy (% control)Reference
V-8300Chenopodium album>90 nih.gov
V-8300Abutilon theophrasti>90 nih.gov
V-8300Amaranthus retroflexus>90 nih.gov
Picloram300Chenopodium album~80 nih.gov
Picloram300Abutilon theophrasti~85 nih.gov
Picloram300Amaranthus retroflexus~85 nih.gov

Potential in Pharmaceutical and Medicinal Chemistry Research

The parent molecule, picolinic acid, is an endogenous metabolite of tryptophan with a range of biological activities, suggesting that its derivatives, including this compound, could be valuable leads in pharmaceutical research.

Anti-infective and Immunomodulatory Research Pathways (Drawing from picolinic acid research)

Picolinic acid has demonstrated both anti-infective and immunomodulatory properties. It can act as a chelating agent, which may contribute to its antimicrobial effects by sequestering essential metal ions. Research has indicated its potential antiviral activity.

The immunomodulatory effects of picolinic acid are also of significant interest. It has been shown to influence macrophage function and the production of inflammatory mediators. These properties suggest that derivatives like this compound could be investigated for their potential to modulate immune responses in various disease contexts.

Neuroprotective Research Implications (Drawing from picolinic acid research)

Picolinic acid is a metabolite in the kynurenine (B1673888) pathway, which is implicated in the pathophysiology of several neurodegenerative diseases. Some studies suggest that picolinic acid may have neuroprotective effects, potentially by antagonizing the neurotoxic effects of another kynurenine pathway metabolite, quinolinic acid. The ability of picolinic acid and other phenolic acids to cross the blood-brain barrier and exert effects within the central nervous system is an area of active research. This raises the possibility that this compound could be explored for its potential neuroprotective properties.

Relevance to Cancer Therapy Development (Drawing from picolinic acid derivative research)

Derivatives of picolinic acid have been investigated for their potential as anti-cancer agents. Some studies have synthesized novel picolinic acid derivatives and evaluated their cytotoxic activity against various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in human non-small cell lung cancer cells. The mechanism of action is thought to involve the induction of endoplasmic reticulum stress. The structural modifications of the picolinic acid scaffold, such as the introduction of the 3,5-dichlorophenyl group in this compound, could lead to compounds with enhanced anti-proliferative activity and selectivity for cancer cells.

Table 2: Investigated Biological Activities of Picolinic Acid and its Derivatives

Biological ActivityResearch AreaPotential Mechanism of Action
Anti-infectiveVirology, BacteriologyMetal chelation, interference with viral entry
ImmunomodulatoryImmunologyModulation of macrophage function, cytokine production
NeuroprotectiveNeuroscienceAntagonism of quinolinic acid neurotoxicity
Anti-cancerOncologyInduction of apoptosis, cell cycle arrest

Environmental Science Perspectives and Bioremediation Potential

While specific research on the environmental fate of this compound is not extensively documented in publicly available literature, its structural characteristics—a dichlorinated phenyl group attached to a picolinic acid core—allow for scientifically informed projections regarding its environmental behavior and potential for bioremediation. Analysis of related chemical structures, such as picolinic acid-based herbicides and chlorinated aromatic compounds, provides a framework for understanding its likely persistence, mobility, and microbial degradation pathways.

Environmental Persistence and Mobility

The environmental persistence of a chemical compound is influenced by factors including its chemical structure, soil properties, moisture, and microbial activity. cambridge.org The two primary structural components of this compound suggest a tendency towards persistence.

Picolinic Acid Core: Herbicides based on a picolinic acid structure, such as picloram, clopyralid (B1669233), and aminopyralid, are known for their stability and persistence in the environment. memberclicks.net These compounds can remain active in soil for extended periods, with half-lives that can range from months to years, depending on environmental conditions. memberclicks.netvt.edu This persistence can lead to issues of "carryover," where residues in soil, manure, or compost can negatively affect sensitive broadleaf crops in subsequent seasons. vt.eduncsu.edu Microbial degradation is the principal mechanism for the breakdown of picolinic acid herbicides in soil. ccme.camdpi.com

Dichlorophenyl Group: The presence of chlorine atoms on an aromatic ring generally increases a compound's resistance to degradation. Chlorinated aromatic compounds are a well-known class of persistent organic pollutants. epa.gov The stability of the carbon-chlorine bond makes these molecules recalcitrant to both microbial and chemical breakdown. For example, compounds like dichlorodiphenyltrichloroethane (DDT) and dichlorobenzenes are noted for their long environmental half-lives and tendency to bioaccumulate. nih.govcdc.govhealth.state.mn.us

Given these characteristics, this compound is expected to exhibit moderate to high persistence in soil environments. Its mobility in soil would be influenced by its solubility and the soil's organic matter content, with potential for leaching into groundwater. ccme.ca

Table 1: Environmental Persistence of Structurally Related Picolinic Acid Herbicides

CompoundTypical Soil Half-Life (DT50)Key Environmental CharacteristicsCitations
PicloramModerately persistent; wide variation (e.g., <90 days to >1 year)Mobile in soil with potential to leach; degradation is primarily microbial. cambridge.orgccme.catandfonline.com
ClopyralidPersistent; can exceed 1 year in some conditionsStable in plant tissues and manure; can contaminate compost. vt.edumdpi.com
AminopyralidModerately persistent; half-life of 1-2 years estimated in some casesVery low concentrations (ppb) can affect sensitive crops. memberclicks.netncsu.edumdpi.com

Potential for Bioremediation

Bioremediation relies on the metabolic capabilities of microorganisms to break down environmental pollutants. The degradation of a complex molecule like this compound would likely require multiple enzymatic steps and could potentially be carried out by a consortium of different microbial species.

Research has shown that the foundational picolinic acid structure can be metabolized by various bacteria. A key initial step in the aerobic degradation of picolinic acid is hydroxylation, where a hydroxyl group is added to the pyridine (B92270) ring. mdpi.com For instance, the bacterium Rhodococcus sp. PA18 has been shown to degrade picolinic acid by converting it to 6-hydroxypicolinic acid (6HPA). mdpi.comfao.org Similarly, Alcaligenes faecalis JQ135 utilizes a gene cluster (pic) to hydroxylate picolinic acid to 6HPA, which is then further processed through hydroxylation, decarboxylation, and ring cleavage to ultimately form fumaric acid, a compound that can enter central metabolic cycles. asm.org This indicates that microbial attack on the picolinic acid portion of the target molecule is a feasible bioremediation pathway.

The bioremediation of chlorinated aromatic compounds is also well-documented. The process can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenase enzymes to initiate the breakdown of chlorinated aromatic rings. eurochlor.org Fungi and bacteria have demonstrated the ability to degrade highly chlorinated pyridine-based compounds. The fungus Cladosporium cladosporioides can completely metabolize the pesticide chlorpyrifos and its persistent, chlorinated metabolite 3,5,6-trichloro-2-pyridinol (TCP). plos.orgnih.gov Bacteria such as Pseudomonas sp. have also been isolated that can utilize TCP as a sole carbon and energy source. nih.gov Genera like Sphingomonas are known for their broad capacity to degrade a variety of chlorinated and polycyclic aromatic hydrocarbons. nih.govmdpi.com

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is reductive dechlorination (also known as halorespiration), where microorganisms replace chlorine atoms with hydrogen atoms. eurochlor.orgepa.gov This process reduces the toxicity and recalcitrance of the compound, often making it susceptible to further aerobic degradation. eurochlor.org

Based on these established microbial processes, a hypothetical bioremediation pathway for this compound would likely involve initial enzymatic attacks on either or both rings, followed by complete mineralization. A microbial consortium, with different species performing different steps (e.g., one species dechlorinating the phenyl ring and another degrading the picolinic acid ring), could be particularly effective.

Table 2: Microorganisms with Bioremediation Potential for Picolinic Acid and Chlorinated Aromatics

MicroorganismSubstrate(s) DegradedKey Metabolic Step / ProductCitations
Rhodococcus sp. PA18Picolinic AcidInitial hydroxylation to 6-hydroxypicolinic acid (6HPA). mdpi.comfao.org
Alcaligenes faecalis JQ135Picolinic AcidComplete degradation via 6HPA, 3,6-dihydroxypicolinic acid, and ring cleavage. asm.org
Cladosporium cladosporioides Hu-01Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP)Hydrolysis of chlorpyrifos and subsequent degradation of the TCP ring. plos.orgnih.gov
Pseudomonas sp. ATCC 7001133,5,6-trichloro-2-pyridinol (TCP)Uses TCP as a sole carbon and energy source, leading to mineralization. nih.gov
Sphingomonas sp.Chlorinated dibenzofurans, PAHs, other chlorinated aromaticsBroad catabolic diversity via oxygenase enzymes. eurochlor.orgmdpi.com
Bacterial Consortium (Hydrocarboniphaga sp., Tsukamurella sp., Cupriavidus sp.)Picloram (cometabolically)Degradation of the trichloropicolinic acid structure in a biofilm reactor. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3,5-Dichlorophenyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodology : Suzuki-Miyaura cross-coupling is a primary method for synthesizing aryl-substituted picolinic acid derivatives. Optimize ligand selection (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O mixtures) to enhance coupling efficiency between 5-bromopicolinic acid and 3,5-dichlorophenylboronic acid. Post-coupling hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) yields the final product. Monitor reaction progress via HPLC or TLC to identify optimal stoichiometry and temperature ranges (typically 80–100°C) .
  • Data Considerations : Yield discrepancies may arise from residual palladium catalysts or incomplete hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and carboxylic acid functionality) and FT-IR (to verify C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy. For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is recommended. Compare retention times with commercial standards if available .

Q. What solubility and stability profiles are critical for experimental design with this compound?

  • Methodology : Solubility testing in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) informs formulation strategies for biological assays. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. room temperature) should employ LC-MS to detect degradation products (e.g., decarboxylation or dehalogenation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Methodology :

Pharmacophore Mapping : Replace the dichlorophenyl group with fluorinated or methylated analogs to assess electronic/steric effects on target binding (e.g., enzyme inhibition).

Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) using IC₅₀ determination. Pair with molecular docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity .

  • Data Contradictions : Conflicting activity data may arise from off-target interactions; validate selectivity via counter-screening against related enzymes .

Q. What mechanisms explain the nephrotoxicity observed in analogs of this compound, and how can these risks be mitigated?

  • Methodology :

  • In Vitro Models : Use renal proximal tubule cells (e.g., HK-2) to assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., glutathione depletion).
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify nephrotoxic intermediates (e.g., hydroxylated or epoxide derivatives).
  • Mitigation Strategies : Co-administration with antioxidants (N-acetylcysteine) or structural modifications (e.g., replacing chlorine with less reactive groups) may reduce toxicity .

Q. How should researchers reconcile discrepancies in reported bioactivity data across studies?

  • Methodology :

Meta-Analysis : Aggregate data from peer-reviewed journals and patents (e.g., Espacenet, SciFinder) to identify trends in assay conditions (e.g., cell lines, incubation times).

Experimental Replication : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability.

Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of conflicting results, particularly for dose-response curves .

Methodological Resources

  • Database Tools : Use SciFinder® to retrieve synthetic protocols and toxicity data; filter by "experimental procedures" and exclude non-peer-reviewed sources .
  • Spectroscopic Libraries : Cross-reference NMR/IR data with the Aldrich Library of Spectral Standards or Reaxys to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.